molecular formula C8H19N3O B146275 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol CAS No. 134699-02-8

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol

Cat. No. B146275
M. Wt: 173.26 g/mol
InChI Key: KOCRVTCEUXRPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PEPA is a derivative of ethanolamine, which is a common building block in the synthesis of various bioactive molecules.

Scientific Research Applications

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play important roles in regulating mood, motivation, and cognition.

Biochemical And Physiological Effects

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of neurotransmitters, as well as to enhance the expression of genes involved in synaptic plasticity. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. One area of interest is the development of more potent and selective analogues of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol in modulating the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol and its potential applications in various fields of medicine.
Conclusion
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is a chemical compound that has shown great promise in the field of medicinal chemistry. Its wide range of biological activities and potential therapeutic applications make it an important area of research. By continuing to investigate the synthesis, mechanism of action, and potential applications of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, we may be able to develop new treatments for a variety of diseases and disorders.

Synthesis Methods

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol can be synthesized through a multistep process that involves the reaction of ethanolamine with 2-bromoethylpiperazine. The resulting intermediate is then treated with sodium hydroxide to yield 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. This synthesis method has been optimized to produce high yields of pure 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, making it a viable option for large-scale production.

properties

CAS RN

134699-02-8

Product Name

2-((2-(Piperazin-1-yl)ethyl)amino)ethanol

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

2-(2-piperazin-1-ylethylamino)ethanol

InChI

InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2

InChI Key

KOCRVTCEUXRPPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCNCCO

Canonical SMILES

C1CN(CCN1)CCNCCO

Origin of Product

United States

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